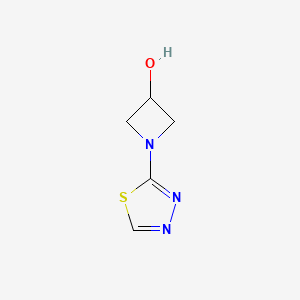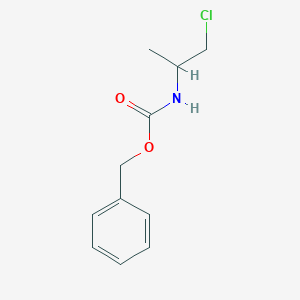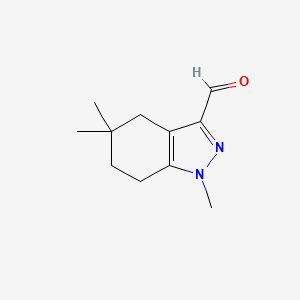![molecular formula C10H13NO5 B13502289 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO5 It is a derivative of furan, a heterocyclic organic compound, and contains both a tert-butoxycarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid typically involves the introduction of the tert-butoxycarbamoyl group to a furan derivative. One common method involves the reaction of furan-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxylic acid group may produce the corresponding alcohol.
Scientific Research Applications
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid depends on its specific application. In chemical reactions, the tert-butoxycarbamoyl group can act as a protecting group, preventing unwanted reactions at the carboxylic acid site. In biological systems, the compound may interact with enzymes or other proteins, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Lacks the tert-butoxycarbamoyl group, making it less versatile in certain synthetic applications.
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: Contains a tert-butyl group instead of a tert-butoxycarbamoyl group, leading to different reactivity and applications.
Uniqueness
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbamoyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic and research applications.
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbamoyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-11-8(12)7-4-6(5-15-7)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
IPLKXPHUUDMRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ONC(=O)C1=CC(=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
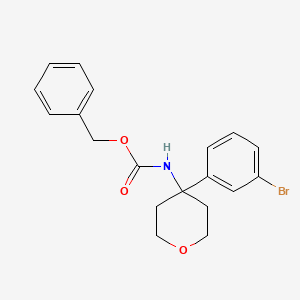
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)

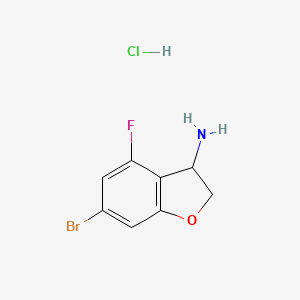

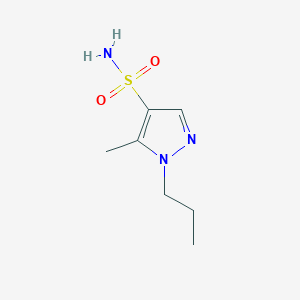
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

